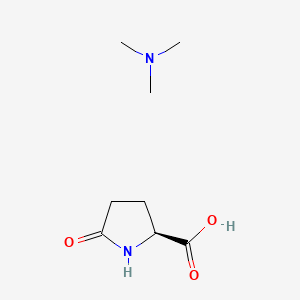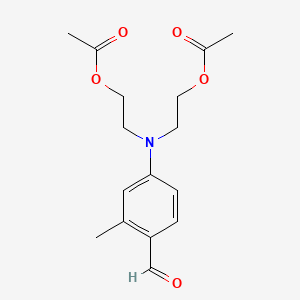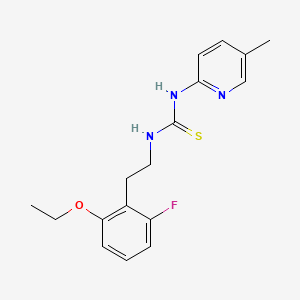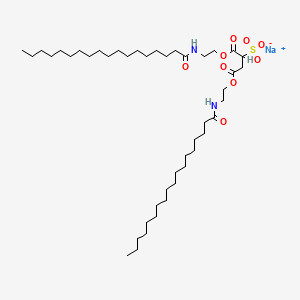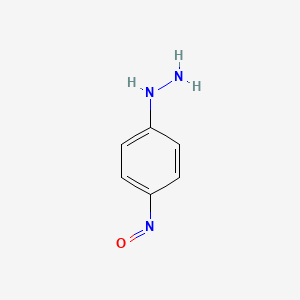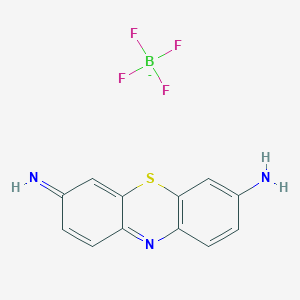![molecular formula C26H32N2O4 B12674548 1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] CAS No. 85187-40-2](/img/structure/B12674548.png)
1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] typically involves multi-step organic reactions. One common method includes the reaction of m-phenylenediamine with formaldehyde to form the intermediate bis(methyleneimino) compound. This intermediate is then reacted with 3-phenoxypropan-2-ol under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The methyleneimino linkages can be reduced to form secondary amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] involves its interaction with specific molecular targets and pathways. The phenoxy groups may interact with enzymes or receptors, modulating their activity. The methyleneimino linkages can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 1,1’-[o-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[p-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]
- 1,1’-[m-Phenylenebis(methyleneimino)]bis[2-phenoxyethanol]
Comparison: 1,1’-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to its ortho- and para- isomers, the meta- configuration may result in different steric and electronic effects, influencing its chemical behavior and applications. Additionally, the presence of the 3-phenoxypropan-2-ol moiety provides unique functional groups that can participate in various chemical reactions, distinguishing it from similar compounds with different substituents.
Propriétés
Numéro CAS |
85187-40-2 |
|---|---|
Formule moléculaire |
C26H32N2O4 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1-[[3-[[(2-hydroxy-3-phenoxypropyl)amino]methyl]phenyl]methylamino]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C26H32N2O4/c29-23(19-31-25-10-3-1-4-11-25)17-27-15-21-8-7-9-22(14-21)16-28-18-24(30)20-32-26-12-5-2-6-13-26/h1-14,23-24,27-30H,15-20H2 |
Clé InChI |
MNGXXCXCQQWXAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(CNCC2=CC(=CC=C2)CNCC(COC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



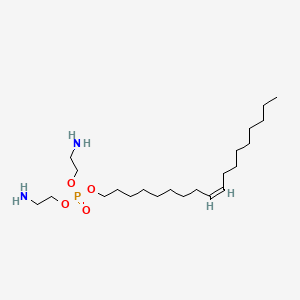
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
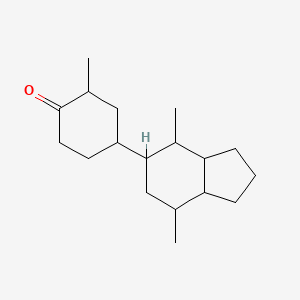
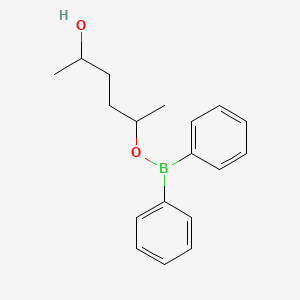
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
